![molecular formula C11H16N2O3S B1479785 2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2097968-41-5](/img/structure/B1479785.png)

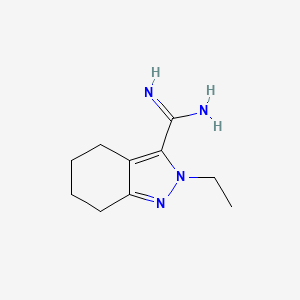

2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Übersicht

Beschreibung

The compound “2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide” does not have a detailed description available in the sources I searched .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I searched .Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents

A study explored the synthesis, structure-activity relationship (SAR) studies, and the antidiabetic characterization of a series of compounds including 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one and its analogs. These compounds demonstrated potent antihyperglycemic activity in obese, diabetic db/db mice, suggesting their potential as a new class of antihyperglycemic agents which correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (K. Kees et al., 1996). Additionally, bioisosteric substitution led to the creation of a family of acidic azoles, including pyrazol-3-one derivatives, which showed significant plasma glucose-lowering activity in the same mouse model, further supporting the potential of these compounds as antidiabetic agents (K. Kees et al., 1995).

CNS Agents

Research on heterocyclic tricycles, particularly 4-aminoalkylindeno[1,2-c]pyrazoles, identified compounds with significant biological activity in tests measuring spontaneous and forced motor activity in mice. This suggests potential applications as central nervous system (CNS) agents (T. L. Lemke et al., 1978).

CRF1 Receptor Antagonists

A selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, E2508, was studied for its effects on stress-induced defecation and visceral pain in rats. The results showed that E2508 effectively reduced stress-induced defecation and visceral pain, indicating its potential as a therapy for irritable bowel syndrome, with a lower risk of adverse events compared to current treatments (Ryota Taguchi et al., 2017).

Hepatotoxicity Studies

Investigations into the role of the C-5 chiral center in R-(+)-pulegone-mediated hepatotoxicity revealed insights into the metabolic disposition and toxicity of 5, 5-dimethyl-2-(1-Methylethylidene)-cyclohexanone in rats. This research contributes to understanding the mechanisms behind hepatotoxicity caused by certain compounds (H. Thulasiram et al., 2000).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[2-(cyclopropylmethyl)-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c14-6-11-9-7-17(15,16)4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQEUBAANXKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3CS(=O)(=O)CCC3=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479702.png)

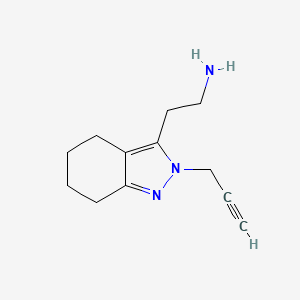

![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479703.png)

![methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1479705.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479706.png)

![2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479707.png)

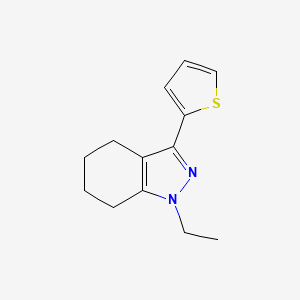

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479709.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)

![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479712.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)

![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479715.png)

![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)